methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and an aminoethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate diketone to form the pyrazole ring. The final step involves the esterification of the pyrazole derivative with methyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can yield a hydroxyl derivative of the pyrazole ring.
Scientific Research Applications
Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Pyrazole derivatives: Compounds containing the pyrazole ring structure.
Aminoethylidene derivatives: Compounds with similar aminoethylidene moieties.
Uniqueness
Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, with the CAS number 884413-37-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula: C19H25N3O4
- Molecular Weight: 359.4195 g/mol
- SMILES Notation:
CC(C)N=C(C(=O)C)C1=CC=C(C=C1)OC
Structural Characteristics
The compound features a pyrazole ring, which is known for its diverse biological activities, and a methoxyphenyl group that may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, derivatives containing pyrazole and related moieties have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that pyrazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . In vitro assays indicate that some derivatives exhibit IC50 values in the low micromolar range, suggesting potent inhibitory effects .
Anticancer Potential
Compounds with similar structural features have been evaluated for anticancer activity. For example, certain pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values indicating significant potency . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Case Study 1: Antimicrobial Screening
A study involving the synthesis of pyrazole derivatives reported moderate to strong antibacterial activity against several strains. The most active compounds were identified as having IC50 values significantly lower than standard reference drugs .
Compound ID | Bacterial Strain | IC50 (µM) |
---|---|---|
7l | Salmonella typhi | 2.14 |
7m | Bacillus subtilis | 0.63 |
7n | Other strains | 2.17 |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of synthesized pyrazole compounds. The results highlighted strong AChE inhibition with several compounds demonstrating IC50 values comparable to known inhibitors .
Compound ID | Enzyme Target | IC50 (µM) |
---|---|---|
7o | Acetylcholinesterase | 1.13 |
7p | Urease | 6.28 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Enzyme Inhibition : By binding to active sites on enzymes like AChE and urease, it can prevent substrate binding and subsequent reactions.
- Anticancer Activity : Induction of apoptosis in cancer cells may occur through the activation of intrinsic pathways or by disrupting cell cycle regulation.
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H25N3O4/c1-12(2)11-20-13(3)18-16(10-17(23)26-5)21-22(19(18)24)14-6-8-15(25-4)9-7-14/h6-9,12,21H,10-11H2,1-5H3 |
InChI Key |
LXHIEUCRNIEJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC |
Origin of Product |
United States |
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